N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE
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Overview
Description
N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine hydrate with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction is carried out in ethanol under reflux conditions for several hours.
Cyclohexyl Substitution: The cyclohexyl group is introduced by reacting the thiadiazole intermediate with cyclohexylamine. This reaction is typically carried out in an organic solvent such as acetone at room temperature.
Biphenyl-4-carboxamide Formation: The final step involves the coupling of the cyclohexyl-substituted thiadiazole with biphenyl-4-carboxylic acid. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Chemical Reactions Analysis
N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can reduce the carbonyl group in the carboxamide moiety to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the thiadiazole ring. Common reagents for these reactions include alkyl halides and acyl chlorides.
Scientific Research Applications
Medicinal Chemistry: Thiadiazole derivatives, including this compound, have shown promising biological activities such as anticancer, antimicrobial, and anti-inflammatory properties
Agriculture: Thiadiazole compounds have been explored for their insecticidal and herbicidal activities. They can be used to develop new agrochemicals for crop protection.
Materials Science:
Mechanism of Action
The mechanism of action of N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, some thiadiazole derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE can be compared with other thiadiazole derivatives to highlight its uniqueness:
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide: This compound has a similar thiadiazole core but differs in the substituents attached to the ring.
N-(5-cyclohexylmethyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide: This compound has a methoxy group instead of a carboxamide group.
N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide: This compound has a dehydroabietyl group, which imparts different biological activities.
These comparisons highlight the structural diversity of thiadiazole derivatives and their potential for various applications.
Properties
Molecular Formula |
C21H21N3OS |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-phenylbenzamide |
InChI |
InChI=1S/C21H21N3OS/c25-19(17-13-11-16(12-14-17)15-7-3-1-4-8-15)22-21-24-23-20(26-21)18-9-5-2-6-10-18/h1,3-4,7-8,11-14,18H,2,5-6,9-10H2,(H,22,24,25) |
InChI Key |
BBGWLWBUBHDTPS-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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